7-(4-ethylbenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
Description
This compound belongs to the [1,3]dioxolo[4,5-g]quinolin-8-one class, characterized by a fused tricyclic framework with a dioxolane ring and a quinolinone core. Key structural features include:
- Position 7: A 4-ethylbenzoyl group, contributing to lipophilicity and steric bulk.
- Position 5: A 3-methoxyphenylmethyl substituent, introducing electronic modulation via the methoxy group.
- Molecular Formula: Likely C₂₆H₂₃NO₅ (estimated based on analogs), with a molecular weight ~437.5 g/mol.
Properties
IUPAC Name |
7-(4-ethylbenzoyl)-5-[(3-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO5/c1-3-17-7-9-19(10-8-17)26(29)22-15-28(14-18-5-4-6-20(11-18)31-2)23-13-25-24(32-16-33-25)12-21(23)27(22)30/h4-13,15H,3,14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDOWROGJRPPMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural analogs.
Key Observations:
- Lipophilicity : The target compound’s 4-ethylbenzoyl and 3-methoxyphenylmethyl groups result in higher logP (~5.3) compared to fluorinated (logP 4.86) or benzotriazole-containing analogs (logP ~3.8) .
- Electronic Effects : The 3-methoxy group in the target compound enhances electron-donating capacity versus the electron-withdrawing fluorine in .
- Steric Considerations : The 2-methoxyphenylmethyl isomer () may exhibit reduced bioavailability due to steric clashes in target binding .
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